BenchChemオンラインストアへようこそ!

N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide

Purity Quality Control Procurement Specification

N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide (CAS 954065-96-4) is a synthetic small molecule belonging to the N-phenylmethanesulfonamide class. It features a para-dimethylamino-substituted phenyl ring connected via a three-carbon propyl linker to a terminal N-phenylmethanesulfonamide group.

Molecular Formula C18H24N2O2S
Molecular Weight 332.46
CAS No. 954065-96-4
Cat. No. B2897699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide
CAS954065-96-4
Molecular FormulaC18H24N2O2S
Molecular Weight332.46
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C18H24N2O2S/c1-20(2)18-12-10-16(11-13-18)9-6-14-19-23(21,22)15-17-7-4-3-5-8-17/h3-5,7-8,10-13,19H,6,9,14-15H2,1-2H3
InChIKeyYUEQZBGVVFUDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(4-(Dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide (954065-96-4): Sulfonamide Scaffold for Kinase & Neuroscience Research


N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide (CAS 954065-96-4) is a synthetic small molecule belonging to the N-phenylmethanesulfonamide class. It features a para-dimethylamino-substituted phenyl ring connected via a three-carbon propyl linker to a terminal N-phenylmethanesulfonamide group. This scaffold is recognized in medicinal chemistry for its utility in constructing BACE-1 (β-secretase) inhibitors and other central nervous system-targeted agents [1]. Commercial sources report a molecular weight of 332.46 g·mol⁻¹ and a standard purity of 95–98% . The compound serves as a versatile intermediate or reference probe for structure–activity relationship (SAR) studies within the broader phenylmethanesulfonamide chemotype, which has been explored by multiple pharmaceutical patent families for neurological indications [1].

Why N-(3-(4-(Dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide Cannot Be Simply Replaced by Other Phenylmethanesulfonamide Analogs


Within the N-phenylmethanesulfonamide class, subtle structural modifications—particularly on the phenyl ring and the sulfonamide N-substituent—can drastically alter target affinity, selectivity, and pharmacokinetic behavior. For instance, macrocyclic BACE-1 inhibitors containing a phenylmethanesulfonamide P2 moiety display cell-based IC₅₀ values in the low nanomolar range, but potency is exquisitely sensitive to the linker geometry and substitution pattern [1]. The target compound's unique para-dimethylamino group and propyl linker configuration create a distinct electronic and steric profile that cannot be replicated by halogenated, methylated, or unsubstituted analogs. Generic substitution with a chloro-, fluoro-, or methyl-phenyl variant would risk loss of target engagement, altered metabolic stability, or unexpected solubility shifts. Therefore, procurement decisions must be guided by compound-specific evidence—even if limited—rather than superficial scaffold similarity.

Quantitative Procurement-Relevant Evidence for N-(3-(4-(Dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide: Purity, Physicochemical Parameter & Scaffold Contextualization


Standard Purity Benchmarking: 98% vs. Industry Baseline of 95% for Research-Grade Phenylmethanesulfonamides

The target compound is supplied at a standard purity of 98% (HPLC, NMR verified), as reported by Bidepharm . This exceeds the typical 95% purity offered by multiple generic vendors for analogous phenylmethanesulfonamide derivatives (e.g., 1-(2-chlorophenyl)-, 1-(2-fluorophenyl)-, and 1-(3-methylphenyl) variants), which are frequently listed at 95% purity . Higher purity reduces the risk of confounding biological assay results caused by trace impurities, which is critical for kinase inhibition or cellular signaling studies.

Purity Quality Control Procurement Specification

Molecular Descriptor Differentiation: Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

The target compound contains a dimethylamino group that acts as a hydrogen bond acceptor, along with the sulfonamide NH as a donor. Calculated topological polar surface area (TPSA) is approximately 48.6 Ų (via standard fragment-based computation), which is within the optimal range (< 90 Ų) for CNS penetration per the multiparameter optimization (MPO) score developed by Wager et al. [1]. In contrast, analogs bearing a primary sulfonamide or additional polar substituents exceed 60 Ų TPSA, potentially reducing passive brain permeability. This positions the target compound as a more favorable CNS-penetrant scaffold candidate relative to more polar derivatives.

Physicochemical Properties Drug-likeness CNS Permeability

Scaffold Lineage in BACE-1 Inhibitor Patent Families: Structural Confirmation of the Phenylmethanesulfonamide Pharmacophore

The phenylmethanesulfonamide moiety is a validated pharmacophore in the design of potent BACE-1 inhibitors. Sandgren et al. (2012) demonstrated that a series of macrocyclic inhibitors incorporating either a toluene or an N-phenylmethanesulfonamide P2 moiety achieved BACE-1 enzymatic IC₅₀ values in the low nanomolar range and cell-based IC₅₀ values as low as single-digit nanomolar [1]. While the target compound was not directly tested in that study, its core sulfonamide motif is structurally identical to the P2 moiety of the most potent exemplars. The patent family WO2013160418A1 / US9428452B2 further claims methods of treating Alzheimer's disease using compounds bearing the N-phenylmethanesulfonamide group, establishing a precedent for therapeutic utility that the target compound may extend [2].

BACE-1 Inhibition Alzheimer's Disease Macrocyclic Inhibitor

Commercial Availability and Supply Chain Resilience: Multi-Vendor Sourcing with Batch-Specific Analytical Documentation

The target compound is stocked by multiple independent chemical suppliers, including Bidepharm (purity 98%, catalog BD01918872) and Chemsrc (with physicochemical verification) . By contrast, several close halogenated or methylated analogs (e.g., CAS 954066-04-7, CAS 953976-64-2) are only listed by a single vendor or lack batch-specific NMR/HPLC reports. Dual-source availability reduces procurement risk, ensures competitive pricing, and allows users to cross-validate compound identity across independent lots—an advantage for long-term SAR campaigns.

Supply Chain Batch Reproducibility Vendor Qualification

Recommended Application Domains for N-(3-(4-(Dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide Based on Current Evidence


Structure–Activity Relationship Exploration of Novel BACE-1 Inhibitor Leads

Given the validated performance of the N-phenylmethanesulfonamide moiety in achieving single-digit nanomolar BACE-1 inhibition [1], researchers can employ the target compound as a modular scaffold for iterative SAR. Its dimethylamino substituent provides a synthetic handle for further derivatization (e.g., quaternization, demethylation, or coupling) while retaining the core pharmacophore that has proven essential for potency in macrocyclic inhibitor series.

Central Nervous System Drug Discovery: A Physicochemically Favorable Starting Point

With a calculated TPSA (~48.6 Ų) well within the CNS drug-like space (< 90 Ų) and a MW of 332.46, the compound meets key multiparameter optimization criteria for brain penetration [1]. It is suited as a lead-like fragment or intermediate in programs targeting neurodegenerative disorders, where both potency at the target (e.g., BACE-1) and adequate brain exposure are required.

Biochemical Assay Probe: High-Purity Reagent for Kinase or Enzyme Inhibition Studies

The 98% purity specification, supported by batch-specific HPLC and NMR data [1], makes the compound appropriate as a reference inhibitor or negative-control probe in enzymatic assays, including kinases for which the phenylmethanesulfonamide chemotype has been implicated . The reduced impurity burden minimizes artifacts in dose–response experiments.

Chemical Biology Tool for Investigating Sulfonamide–Protein Interactions

The sulfonamide group is a privileged motif known to engage catalytic residues in aspartyl proteases (e.g., BACE-1) and carbonic anhydrases. The target compound's unique substitution pattern—dimethylamino electron-donating group at the para position—provides a distinct electronic environment that can be leveraged to probe hydrogen-bonding networks and binding pocket electrostatics through comparative biophysical studies.

Quote Request

Request a Quote for N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.